![molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% CAS No. 62039-89-8](/img/structure/B6338793.png)
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% (hereafter referred to as “2-CTB”) is a synthetic organic compound that has been studied in recent years for its potential applications in scientific research. 2-CTB is a member of the isoindole family and can be synthesized through a reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This compound has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-CTB has been studied for its potential applications in a variety of scientific fields. In chemistry, 2-CTB has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and other biomolecules. In physiology, 2-CTB has been studied for its potential applications in drug delivery and targeted drug delivery.
Mecanismo De Acción
The mechanism of action of 2-CTB is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules in the body, which then triggers a series of biochemical and physiological reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CTB has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been found to have an anti-inflammatory effect in mice. In vivo, 2-CTB has been found to have an anti-tumor effect in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CTB is a relatively safe compound to use in lab experiments. It is relatively stable and has low toxicity. However, it is important to note that 2-CTB is a potent compound and should be handled with caution. Additionally, 2-CTB is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of 2-CTB are still being explored. Future research will focus on further understanding the mechanism of action of 2-CTB, as well as its potential applications in drug delivery and targeted drug delivery. Additionally, research will focus on the potential of 2-CTB as a therapeutic agent, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-CTB is a straightforward two-step reaction. The first step involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This reaction results in the formation of an intermediate product, which is then reacted with aqueous methanol to form 2-CTB. This method of synthesis has been found to be efficient and cost-effective, making it a popular choice for researchers.
Propiedades
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOIGJLPBEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

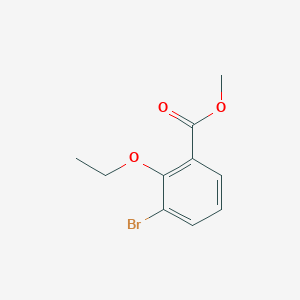
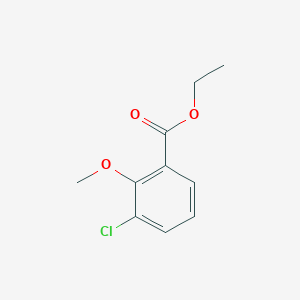

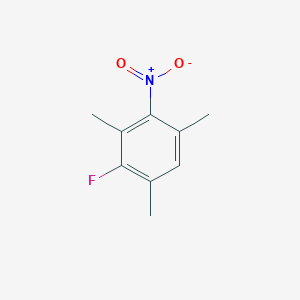
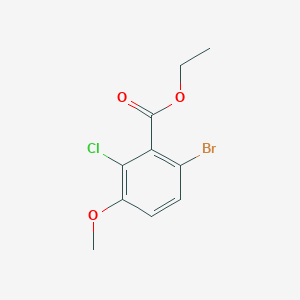
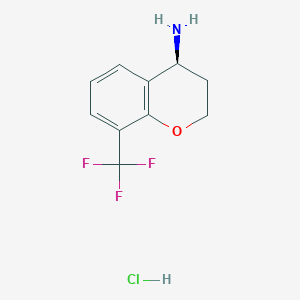
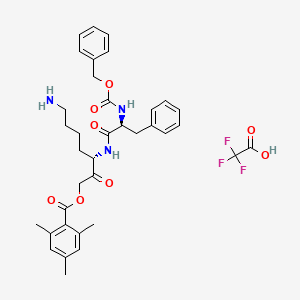
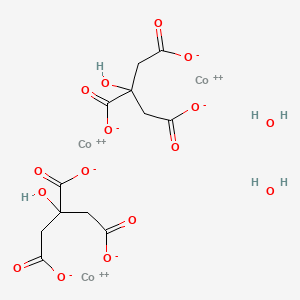
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

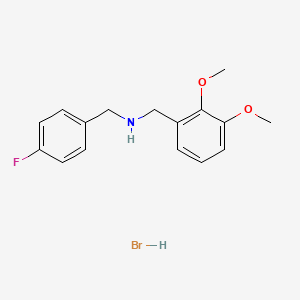
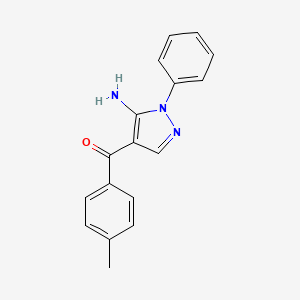
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)